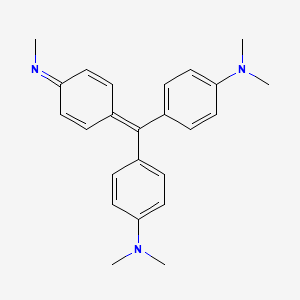Methyl Violet B base
CAS No.: 1733-13-7
Cat. No.: VC13342081
Molecular Formula: C24H27N3
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1733-13-7 |
|---|---|
| Molecular Formula | C24H27N3 |
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3 |
| Standard InChI Key | AMPCGOAFZFKBGH-UHFFFAOYSA-N |
| SMILES | CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 |
| Canonical SMILES | CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
Methyl Violet B Base (CAS 52080-58-7) is a cationic triarylmethane compound with the molecular formula and a molar mass of 355.48 g/mol . The structure features a central carbon atom bonded to three aromatic rings, each substituted with dimethylamino groups. Variations in methylation (tetra-, penta-, or hexamethylation) influence its spectral properties and solubility .
Physicochemical Profile
Key properties include:
The compound’s hygroscopic nature mandates storage under inert atmospheres at refrigeration temperatures .
Synthesis and Industrial Production
Oxidation of N,N-Dimethylaniline
The primary synthesis route involves oxidizing N,N-dimethylaniline using copper catalysts. Two industrial methods prevail:
-
Copper Chloride Oxidation: N,N-dimethylaniline reacts with copper chloride under controlled conditions, yielding a mixture of methylated pararosanilines .
-
Air Oxidation with Copper Sulfate: Phenol and sodium chloride act as diluents, while atmospheric oxygen and copper sulfate catalyze the reaction. This method generates formaldehyde from methyl group oxidation, forming the dye’s central carbon .
Purification Challenges
The crude product contains 40–60% pentamethylpararosaniline (Methyl Violet 6B), alongside tetra- and hexamethyl derivatives. Separation relies on fractional crystallization or chromatography, though commercial grades often retain the mixture for cost efficiency .
Industrial and Scientific Applications
Textile and Polymer Dyeing
Methyl Violet B Base’s oil solubility makes it ideal for coloring hydrocarbon-based products. Key uses include:
-
Plastics and Resins: Imparts stable violet shades to polystyrene and polycarbonates .
-
Printing Inks: Provides intense coloration in offset and gravure inks, with a typical dosage of 0.5–2.0% w/w .
Biological Staining
As Gentian Violet, it is pivotal in microbiology:
-
Gram Staining: Differentiates Gram-positive (retain violet) and Gram-negative (decolorized) bacteria by interacting with peptidoglycan .
-
Antiseptic Properties: Disrupts microbial cell membranes at 0.1–1.0% concentrations, though modern use is limited due to mutagenicity concerns.
pH Indication
The compound’s protonation state shifts visibly between pH 0 (yellow) and 1.6 (blue-violet), enabling its use in non-aqueous titrations .
Environmental Impact and Remediation
Adsorption Dynamics
Recent studies demonstrate effective Methyl Violet removal using novel adsorbents:
| Adsorbent | Capacity (mg/g) | Optimal pH | Model Fit (R²) | Source |
|---|---|---|---|---|
| Halloysite Nanoclay | 89.7 | 6.0 | Langmuir: 0.98 | |
| Cystoseira tamariscifolia | 76.4 | 6.0 | Freundlich: 0.97 |
Halloysite’s tubular structure enhances dye uptake via electrostatic interactions, while algal biomass relies on carboxyl and amine functional groups .
Thermodynamic Considerations
Adsorption is spontaneous () and endothermic (), favoring higher temperatures. Physisorption dominates, as evidenced by low activation energies (< 40 kJ/mol) .
Future Research Directions
-
Green Synthesis: Exploring biocatalysts like laccases to reduce copper waste in production .
-
Nano-Remediation: Functionalizing magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) for dye recovery and reuse .
-
Structure-Activity Relationships: Modifying methylation patterns to enhance photostability in polymer applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume